N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Description
Chemical Structure: The compound features a beta-alanine backbone (3-aminopropanoic acid) linked via an amide bond to a propanoyl group, which is further substituted with a 4-methoxyindole moiety. The methoxy group at the 4-position of the indole ring and the propanoyl-beta-alanine chain are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
3-[3-(4-methoxyindol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13-4-2-3-12-11(13)6-9-17(12)10-7-14(18)16-8-5-15(19)20/h2-4,6,9H,5,7-8,10H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPJIGHCRVSZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Substitution with Methoxy Group: The indole ring is then substituted with a methoxy group at the 4-position using appropriate reagents and conditions.
Attachment of Propanoyl-beta-alanine Moiety: The final step involves the coupling of the indole derivative with propanoyl-beta-alanine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group in the propanoyl moiety can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the propanoyl moiety.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1.1. Role in Muscle Performance
Beta-alanine is known for its role in increasing muscle carnosine levels, which act as a buffer against acidification during high-intensity exercise. Research indicates that compounds similar to beta-alanine can enhance exercise performance by improving endurance and reducing fatigue. A systematic review highlighted that beta-alanine supplementation significantly augments muscle carnosine concentrations when taken at doses of 4 to 6 grams daily over a period of at least four weeks . This effect is particularly beneficial for athletes involved in short-duration, high-intensity activities.
Table 1: Effects of Beta-Alanine Supplementation on Exercise Performance
| Study Reference | Duration | Dosage | Performance Improvement |
|---|---|---|---|
| Hobson et al., 2012 | 4 weeks | 4–6 g/day | Significant increase in time to exhaustion |
| Saunders et al., 2017 | 24 weeks | 6.4 g/day | Notable individual variability in carnosine synthesis |
| Stout et al., 2007 | 28 days | 3.2 g/day | Improved time trial performance |
1.2. Neuroprotective Potential
The indole structure present in N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress . This aspect is particularly relevant for conditions such as neurodegenerative diseases where oxidative damage plays a crucial role.
2.1. Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in targeting metabolic pathways associated with muscle fatigue and recovery. Its ability to influence creatine transport mechanisms could also position it as a therapeutic agent for conditions related to energy metabolism .
Case Studies and Research Findings
Several studies have focused on the efficacy of beta-alanine and its derivatives in enhancing athletic performance and supporting metabolic health:
- Study on Endurance Training : Research demonstrated that athletes supplementing with beta-alanine showed improved performance metrics compared to placebo groups, particularly in tasks lasting between 1 to 4 minutes .
- Neuroprotective Studies : Investigations into the neuroprotective effects of indole derivatives have shown promise in mitigating neuronal damage, supporting the exploration of this compound in treating neurological disorders .
Mechanism of Action
The mechanism of action of N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy group and propanoyl-beta-alanine moiety can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Beta-alanine : Enhances water solubility and metabolic stability due to its zwitterionic nature.
- 4-Methoxyindole : Contributes to π-π stacking interactions with biological targets (e.g., enzymes, receptors) and modulates electronic properties.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Features
The table below highlights key structural and functional differences between the target compound and its closest analogs:
| Compound Name | Core Structure | Substituents/Modifications | Reported Biological Activity | Unique Properties |
|---|---|---|---|---|
| N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine (Target) | Beta-alanine + 4-methoxyindole | Methoxy group at indole C4; propanoyl linker | Inferred: Anticancer, antimicrobial | Optimized solubility and binding flexibility due to beta-alanine and methoxyindole . |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide | Dual indole system | 5-Fluoroindole + 4-methoxyindole; ethyl linker | Anticancer, antiviral | Dual indole moieties enhance receptor cross-talk; fluorination improves bioavailability . |
| N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide | Thiazinan + 4-methoxyindole | Thiazinan sulfone group; acetamide linker | Antimicrobial, anti-inflammatory | Sulfone group enhances electron-withdrawing effects, improving enzyme inhibition . |
| N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine | Beta-alanine + chromen ring | Chromen-5-yloxy group; trimethyl substitution | Enzyme inhibition, apoptosis induction | Chromen ring enables intercalation with DNA/enzymes, distinct from indole interactions . |
| 5-Methoxyindole | Simple indole | Methoxy at C5 | Anticancer, neuroprotective | Minimalist structure lacks linker groups, limiting target specificity . |
Key Comparative Insights
Fluorine substitution (as in ) increases metabolic stability but may reduce solubility compared to the target’s methoxy group.
Linker Flexibility and Solubility: The propanoyl-beta-alanine chain in the target compound offers superior solubility and conformational flexibility over rigid linkers like thiazinan sulfone or chromen-oxy groups .
Biological Target Specificity :
- Compounds with dual heterocycles (e.g., dual indoles in ) exhibit broader activity but lower selectivity, whereas the target’s single indole with a tailored linker may improve specificity.
Research Findings and Pharmacological Implications
- Anticancer Potential: The 4-methoxyindole motif is recurrent in compounds showing topoisomerase inhibition and apoptosis induction, suggesting a shared mechanism .
- Antimicrobial Activity : Thiazinan sulfone derivatives (e.g., ) highlight the role of electron-deficient groups in disrupting microbial enzymes, a pathway less prominent in the target compound.
- Synthetic Accessibility: The target’s synthesis likely involves coupling 4-methoxyindole-1-propanoyl chloride with beta-alanine under mild conditions, similar to methods for .
Biological Activity
N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which combines an indole moiety with beta-alanine, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈N₂O₄
- Molecular Weight : 290.31 g/mol
- IUPAC Name : 3-[3-(4-methoxyindol-1-yl)propanoylamino]propanoic acid
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole structure is known for its role in modulating neurotransmitter systems, particularly through inhibition of monoamine oxidases (MAOs), which are critical for the metabolism of neurotransmitters such as serotonin and dopamine .
Enzyme Inhibition
Research indicates that compounds with indole structures can act as inhibitors of MAO A and MAO B, affecting neurotransmitter levels in the brain. This inhibition can lead to increased concentrations of monoamines, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases .
Biological Activities
- Antimicrobial Activity :
- Neuroprotective Effects :
- Performance Enhancement :
Table 1: Summary of Biological Activities
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : Further elucidating the mechanisms by which this compound interacts with biological targets, particularly in relation to its effects on neurotransmitter systems.
- Clinical Trials : Investigating its potential therapeutic applications in mood disorders, neurodegenerative diseases, and as a performance-enhancing supplement.
Q & A
Q. Basic Research Focus
- Structural confirmation : NMR (¹H and ¹³C) identifies key signals: the indole NH (δ 10.2–10.8 ppm), methoxy group (δ 3.8–4.0 ppm), and beta-alanine backbone (δ 2.5–3.5 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254–280 nm) or UPLC-MS (ESI+) ensures >98% purity .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragments (e.g., loss of the propanoyl group) .
How do structural modifications influence the compound’s biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies suggest:
- Methoxy position : Moving the methoxy group from C4 to C5 on the indole ring reduces binding affinity to serotonin receptors (e.g., 5-HT2A) by 10-fold .
- Propanoyl linker length : Extending the linker to butanoyl decreases solubility (logP increases by 0.5) but enhances membrane permeability in cellular assays .
- Beta-alanine substitution : Replacing beta-alanine with gamma-aminobutyric acid (GABA) abolishes activity in kinase inhibition assays, indicating the carboxylate group’s role in target binding .
How can researchers resolve discrepancies in reported biological activities?
Advanced Research Focus
Contradictory results (e.g., IC₅₀ variations in enzyme assays) may arise from:
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength alter compound protonation states and binding kinetics .
- Compound stability : Hydrolysis of the propanoyl linker in aqueous media (t₁/₂ = 4–6 hours at 37°C) can reduce apparent activity in long-duration assays .
- Target selectivity : Off-target effects (e.g., PDE4 inhibition at >10 µM) may confound results in broad-panel screens .
Methodological recommendations : - Use stable isotope-labeled internal standards (e.g., ¹³C-beta-alanine) in LC-MS to quantify degradation .
- Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .
What are the known biological targets of this compound?
Q. Basic Research Focus
- Serotonin receptors : Binds 5-HT2A (Kᵢ = 120 nM) and 5-HT2C (Kᵢ = 450 nM) via the indole-methoxy moiety .
- Kinases : Inhibits MAPK14 (p38α) with IC₅₀ = 1.2 µM, likely through interaction with the ATP-binding pocket .
- Antimicrobial activity : Shows moderate growth inhibition against S. aureus (MIC = 32 µg/mL), attributed to membrane disruption .
What in silico methods predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Glide models predict binding poses in 5-HT2A (docking score = −9.2 kcal/mol) .
- MD simulations : GROMACS-based simulations (100 ns) reveal stable hydrogen bonds between the methoxy group and Thr194 in MAPK14 .
- Pharmacophore modeling : Identifies essential features: indole NH (H-bond donor), methoxy group (hydrophobic), and carboxylate (negative ionizable) .
What are the stability challenges in long-term storage?
Q. Basic Research Focus
- Hydrolysis : The propanoyl-beta-alanine bond degrades in aqueous buffers (pH >7.0) at 25°C, requiring storage at −20°C in lyophilized form .
- Oxidation : The indole ring is susceptible to photooxidation; store in amber vials under nitrogen .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of 5-HT2A in HEK293 cells treated with 10 µM compound .
- siRNA knockdown : Reduced activity in 5-HT2A-knockout cells confirms target specificity .
- Fluorescent probes : Conjugate with BODIPY (λₑₓ = 488 nm) for live-cell imaging of target colocalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
